Flavin adenine dinucleotide
Overview
Description
Flavin Adenine Dinucleotide (FAD) Description
Flavin adenine dinucleotide (FAD) is a crucial coenzyme associated with various flavoprotein enzymes that function as oxidation-reduction catalysts in biological systems. It was first isolated in 1938 and is known to be structurally related to other complex coenzymes, such as coenzymes I and II, uridine-diphosphate-glucose, and coenzyme A. These coenzymes are typically described as nucleotide coenzymes and are diesters of pyrophosphoric acid, with one ester group containing a pyrimidine or purine nucleoside residue .
Synthesis Analysis
FAD can be synthesized enzymatically from flavin mononucleotide (FMN) through a transadenylylation reaction using microbial cells. A study demonstrated that certain microorganisms, such as Artherobacter globiformis, can be used as enzyme sources to synthesize FAD, with the reaction being coupled with an ATP supplying system through a glycolysis process with yeast . Additionally, FAD synthesis in isolated rat liver mitochondria can be induced by externally added FMN, as evidenced by fluorimetric, chromatographic, and enzymatic assays . An enzymatic method has also been developed to synthesize isotopically labeled FAD from commercially available labeled riboflavin and ATP, using Corynebacterium ammoniagenes FAD synthetase .
Molecular Structure Analysis
The molecular structure of FAD has been studied through various methods, including X-ray crystallography. A model compound of FAD exhibited intramolecular hydrogen bonding, with the flavin and adenine rings connected by Hoogsteen-type hydrogen bonds, suggesting the possibility of similar bonding within FAD itself . The g-tensors of FAD radicals in glucose oxidase were investigated using multifrequency electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopy, providing insights into the anisotropy of the g-tensor and the robustness of g against local changes in the electron-spin density distribution of flavins .
Chemical Reactions Analysis
FAD-dependent monooxygenase plays a significant role in the oxidative metabolism of thioether-containing pesticides in mammals, with organophosphorus insecticides such as disulfoton and phorate being rapidly oxidized by the enzyme to their corresponding sulfoxides . However, the enzyme does not catalyze the oxidation of thiophosphoryl and thiol sulfur atoms or the oxidation of sulfoxides to sulfones . Gamma-irradiated FAD has been found to inhibit D-amino acid oxidase, indicating that irradiated FAD could potentially inhibit any enzyme where the adenine or AMP moiety is involved in binding to the active site .
Physical and Chemical Properties Analysis
The electrochemical behavior of FAD has been studied at a mercury electrode surface in acidic solutions. FAD adsorbs in various orientations, reflecting the effects of adenine protonation and interactions with the charged electrode surface . The preparation of pure, crystalline FAD has been described, with studies on its spectra and fluorescence, indicating the purity and stability of the coenzyme .
Scientific Research Applications
Synthesis and Structural Importance :
- FAD's synthesis has been a significant research focus due to its complex structure and role as a coenzyme in flavoprotein enzymes. The compound is a diester of pyrophosphoric acid, and its chemical synthesis has been explored to understand its structure and function in biological systems (Christie, Kenner, & Todd, 1952).
Electron Transfer and Redox Reactions :
- FAD functions as a mediator in electron transfer reactions, such as reducing cytochrome c or oxidizing ferredoxin on platinum electrodes. This role is crucial in understanding biological redox reactions (Durliat, Barrau, & Comtat, 1988).
Biotechnological Applications :
- In biotechnology, FAD's optical properties are employed in developing optical biosensors for glucose monitoring. Research has delved into its structural properties and functional role, especially when bound to glucose oxidase (Delfino, Esposito, Portaccio, & Lepore, 2017).
Conformational Dynamics :
- Studies on FAD's conformational changes in different solvents and gas-phase conditions provide insights into its biological function. These studies are vital in understanding how FAD's structure relates to its role in metabolic reactions (Molano-Arévalo et al., 2014).
Analytical Chemistry Applications :
- FAD's intrinsic fluorescence properties are extensively used in analytical chemistry, particularly in enzymatic methods involving flavoenzymes. Understanding how FAD fluorescence changes in different conditions aids in developing analytical tools (Galbán, Sanz-Vicente, Navarro, & de Marcos, 2016).
Protein Interaction and Binding :
- Research on FAD's binding to various proteins, like human serum albumin, provides insights into its interaction dynamics and the microheterogeneous environment of proteins. These studies are significant in understanding flavin-protein interactions in biological systems (Sengupta, Sasikala, Mukherjee, & Hazra, 2012).
Future Directions
FAD plays a crucial role in the regulatory process of cell life and is involved in several redox reactions that regulate the metabolism of carbohydrates, amino acids, and lipids . Its optical properties have been exploited in a wide number of applications, such as developing optical biosensors for glucose concentration determination for biomedical and biotechnology applications . Future efforts will explore how FAD can be engineered to overcome flux bottlenecks and enable production of significantly increased, and even industrially relevant, product titres .
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWQXMAJTJZDQX-UYBVJOGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N9O15P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048307 | |
Record name | Flavin adenine dinucleotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | FAD | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001248 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5 mg/mL | |
Record name | FAD | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001248 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Flavin adenine dinucleotide | |
CAS RN |
146-14-5 | |
Record name | FAD | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavin-Adenine Dinucleotide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavin adenine dinucleotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Riboflavin 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with adenosine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Flavin adenine dinucleotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flavin-adenine dinucleotide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLAVIN ADENINE DINUCLEOTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC44YTI8KK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FAD | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001248 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.